![molecular formula C27H26N2O3 B2603511 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896677-02-4](/img/no-structure.png)

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

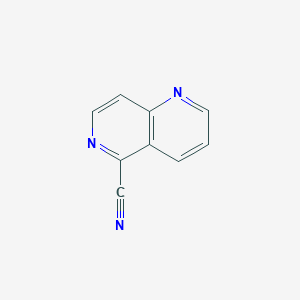

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a highly conserved protein kinase that plays an essential role in the regulation of cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it an attractive target for cancer therapy.

Aplicaciones Científicas De Investigación

Quantum Chemical Analysis for Corrosion Inhibition

Quantum chemical calculations on quinoxalines, closely related to the quinolinyl compound, have been performed to determine their corrosion inhibition efficiencies for copper in nitric acid media. These studies help understand the molecular structure and inhibition efficiency, offering insights into their potential applications in corrosion prevention (Zarrouk et al., 2014).

Potential Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives, containing quinoline units, have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential of quinolinyl compounds as a framework for developing new antimicrobial agents (Holla et al., 2006).

Organic Synthesis and Catalysis

Research on the catalytic activity of iron/zinc-co-catalyzed systems for the arylation and alkenylation of C(sp3)–H bonds highlights the utility of quinoline derivatives in facilitating complex organic transformations. This work underscores the role of these compounds in advancing synthetic chemistry methodologies (Ilies et al., 2017).

Antiallergy Agents

Quinoline derivatives have been investigated for their antiallergy activities, demonstrating significant potential in this field. These studies provide a foundation for the development of new antiallergy medications, showing the diverse therapeutic applications of quinolinyl compounds (Althuis et al., 1980).

Structural Studies and Crystallography

Investigations into the structural characteristics of quinoline derivatives, focusing on their crystallography and molecular interactions, contribute to a deeper understanding of their properties and potential applications in materials science (Karmakar et al., 2009).

Mecanismo De Acción

It’s worth noting that the compound contains a quinoline moiety , which is a significant heterocyclic system in natural products and drugs . Quinoline derivatives have been found to show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylpropanoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzaldehyde", "sodium triacetoxyborohydride" ], "Reaction": [ "Step 1: React 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of DCC and DMAP to yield the intermediate N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide.", "Step 2: Subject the intermediate to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |

Número CAS |

896677-02-4 |

Fórmula molecular |

C27H26N2O3 |

Peso molecular |

426.516 |

Nombre IUPAC |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |

InChI |

InChI=1S/C27H26N2O3/c1-32-23-13-12-21-16-22(27(31)29-25(21)17-23)14-15-28-26(30)18-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24H,14-15,18H2,1H3,(H,28,30)(H,29,31) |

Clave InChI |

NNZJSSADPLGULM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)

![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)

![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)